1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one
Overview
Description
“1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one” is1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3
. This indicates that the molecule consists of a cyclopropyl group attached to the alpha carbon of a ketone, which also carries a 3-methoxyphenyl group. Physical And Chemical Properties Analysis
“1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one” is a liquid at room temperature . It has a molecular weight of 190.24 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Catalytic Activity in Organometallic Complexes
The reaction of specific organometallic compounds with 1,2-bis(bis(o-methoxyphenyl)phosphino)ethane, which shares structural similarities with 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one, leads to the formation of novel ruthenium cyclopentadienyl complexes with tridentate P,P,O ligands. These complexes exhibit intriguing dynamic behavior and catalytic activity in the isomerization of allylic alcohols to carbonyl compounds, underscoring the potential utility of compounds with methoxyphenyl groups in catalysis (Drift et al., 2002).
Reactivity in Radical Cation Transformations
The electron-transfer photochemistry of vinylcyclopropane derivatives, closely related to 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one, generates ring-opened products through nucleophilic attack. This regioselective but not regiospecific reaction highlights the unique reactivity of cyclopropyl-containing compounds under radical cation conditions, which could be relevant for designing new synthetic pathways (Herbertz & Roth, 1998).
Oxygen Acidity and Radical Stability Studies
The study of radical cations derived from compounds similar to 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one reveals insights into oxygen acidity and the stability of cyclopropyl-containing radicals. The findings from these studies provide a deeper understanding of the fundamental reactivity of such structures, which could influence their application in various chemical transformations (Bietti et al., 2006).
Synthetic Applications in Organic Chemistry
The synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane demonstrates the potential of cyclopropyl and methoxyphenyl functionalities in constructing complex molecular architectures. These findings suggest that compounds like 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one could serve as versatile building blocks in organic synthesis (Patrick et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXAACPNDIKMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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